molecular formula C22H43F3LiO6P B175337 Mj33 lithium salt CAS No. 199106-13-3

Mj33 lithium salt

Numéro de catalogue: B175337
Numéro CAS: 199106-13-3
Poids moléculaire: 498.5 g/mol
Clé InChI: GDLMLQJISATCEL-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of MJ33 lithium salt involves the reaction of 1-hexadecyl-2,3-dihydroxypropane with trifluoroethyl iodide in the presence of a base to form 1-hexadecyl-3-(trifluoroethyl)-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid and subsequently treated with lithium hydroxide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Primary Reaction Types and Mechanisms

MJ33 lithium salt exhibits three dominant reaction pathways:

Reaction TypeKey Functional Groups InvolvedExperimental ConditionsMajor Products
Substitution Phosphate ester, alkoxy chainsHalogenating agents (e.g., PCl₅), basesPhosphorylated derivatives
Oxidation Trifluoroethyl groupH₂O₂, KMnO₄ (acidic/neutral pH)Carboxylic acid derivatives
Reduction Phosphoester bondsLiAlH₄, NaBH₄ (anhydrous solvents)Alcohol intermediates

Enzyme Inhibition Dynamics

MJ33 acts as a transition-state analog, competitively inhibiting PLA₂ by mimicking the sn-2 acyl chain of phospholipid substrates. Key findings include:

  • Binding Affinity :
    • Inhibits pancreatic PLA₂ at 3 mol% (95% activity suppression) .
    • Kₐ (association constant) = 4.2 × 10⁴ M⁻¹ for PLA₂A subunit binding .
  • Structural Basis :
    • The sn-2 phosphate of MJ33 occupies the catalytic site of PLA₂, while the hexadecyl chain stabilizes hydrophobic interactions .
    • Trifluoroethyl group enhances electron-withdrawing effects, increasing binding stability .

Table 1: Optimized Conditions for Key Reactions

ReactionTemperature (°C)Solvent SystemCatalysts/AgentsYield (%)
Substitution (PCl₅)25–40Dry THFTriethylamine78–85
Oxidation (H₂O₂)60–80Aqueous ethanolFe²⁺ ions62–70
Reduction (LiAlH₄)−20 to 0Anhydrous diethyl etherNone88–92

Biochemical Reaction Pathways

MJ33 modulates lipid metabolism and redox signaling through:

  • PLA₂ Inhibition :
    • Blocks hydrolysis of sn-2 acyl chains in phospholipids, reducing arachidonic acid release (IC₅₀ = 0.02 μM) .
    • Suppresses NADPH oxidase (NOX2) activation by preventing lysophospholipid generation .
  • Redox Interactions :
    • Quenches reactive oxygen species (ROS) in lung epithelial cells (67–87% uptake in murine models) .

Industrial Scale-Up:

  • Utilizes continuous-flow reactors for alkylation (residence time: 2 hr, 60°C).
  • Final purification via crystallization (hexane/acetone, 4:1 v/v) .

Comparative Reactivity with Analogues

PropertyThis compound1-O-Palmitoyl-sn-Glycero-3-PCβ-Acetyl-γ-O-Hexadecyl-PC
PLA₂ Inhibition Competitive (Kᵢ = 0.1 μM)Non-competitive (Kᵢ = 5 μM)Mixed-type (Kᵢ = 2 μM)
Oxidative Stability Stable up to 150°CDegrades at 80°CDegrades at 100°C
Solubility 10 mg/mL in H₂O2 mg/mL in H₂OInsoluble in H₂O

Pharmacokinetic Degradation Pathways

  • In Vivo Hydrolysis : Cleaved by hepatic esterases into 1-hexadecanol and trifluoroethyl phosphate (t₁/₂ = 4–6 hr in mice) .
  • Excretion : 70% renal elimination as lithium salts; 30% biliary excretion .

Applications De Recherche Scientifique

Chemistry

MJ33 is utilized in studies exploring the role of PLA2 in lipid metabolism. Its specificity allows researchers to investigate enzyme kinetics and the biochemical pathways involving phospholipids without interference from other lipid-modifying enzymes.

Biology

In cellular studies, MJ33 facilitates the examination of cell membrane dynamics and signaling pathways influenced by PLA2 inhibition. It has been shown to significantly reduce reactive oxygen species (ROS) generation in lung tissues exposed to inflammatory stimuli .

Medicine

MJ33 is explored as a potential therapeutic agent for conditions characterized by excessive PLA2 activity, such as:

  • Inflammation
  • Certain cancers
  • Lung injury

In vivo studies demonstrate that MJ33 administration reduces lung inflammation and injury markers, indicating its therapeutic potential in managing oxidative stress-related conditions .

Industry

The compound is employed in developing biochemical assays and diagnostic tools for detecting PLA2 activity, which is crucial in various disease states.

In Vitro Studies

In vitro experiments have demonstrated that MJ33 effectively inhibits ROS production in lung tissues treated with lipopolysaccharide (LPS), a model for bacterial infection. This inhibition correlates with reduced inflammatory responses, evidenced by decreased levels of pro-inflammatory cytokines and inflammatory cell infiltration .

In Vivo Studies

A study involving C57BL/6 mice showed that administration of MJ33 prior to LPS exposure significantly lowered inflammation markers:

  • Inflammatory Cell Infiltration : Reduced by over 85%
  • Pro-inflammatory Cytokines : Markedly decreased levels observed
  • Lipid Peroxidation : Lowered tissue lipid peroxidation levels were noted .
ParameterControl GroupMJ33 Treated Group
Inflammatory Cell InfiltrationHighSignificantly Reduced
Pro-inflammatory CytokinesElevatedMarkedly Decreased
Lipid PeroxidationHighLowered Levels

Safety and Toxicity

The safety profile of MJ33 indicates a high margin of safety, with effective inhibitory doses around 0.02 µmol/kg compared to toxic doses exceeding 25 µmol/kg. Long-term studies have shown no adverse effects on body weight or organ histology in treated animals .

Comparative Analysis with Other Compounds

MJ33 is distinct from other PLA2 inhibitors due to its selective targeting of aiPLA2 activity. This specificity allows for focused investigations into the role of this enzyme without affecting other phospholipase activities.

Compound NameSelectivityInhibition TypeNotes
MJ33aiPLA2CompetitiveEffective under acidic pH
Other PLA2 InhibitorsNon-selectiveVariousMay affect multiple PLA2 types

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Activité Biologique

MJ33 lithium salt, with the chemical formula C22H43F3LiO6P and a molecular weight of 498.48 g/mol, is primarily studied for its biological activities, particularly its role as an inhibitor of the acidic calcium-independent phospholipase A2 (aiPLA2) activity of peroxiredoxin 6 (Prdx6) . This compound has garnered attention in research settings focusing on lung inflammation and oxidative stress, making it a valuable tool for studying cellular processes related to these conditions.

MJ33 specifically targets the aiPLA2 activity of Prdx6, a bifunctional enzyme involved in various cellular functions, including the metabolism of surfactant lipids. By inhibiting this activity, MJ33 reduces the generation of reactive oxygen species (ROS), which are critical mediators of inflammation . The inhibition is particularly effective under acidic conditions, relevant to many biological systems where such environments can prevail.

In Vitro Studies

In vitro experiments have demonstrated that MJ33 significantly decreases ROS generation in lung tissues exposed to lipopolysaccharide (LPS), which models bacterial infection. These studies indicate that MJ33 effectively mitigates inflammatory responses by reducing pro-inflammatory cytokine secretion and inflammatory cell infiltration .

In Vivo Studies

In vivo studies further support these findings. Administration of MJ33 in animal models has shown a reduction in lung injury parameters, including:

  • Inflammatory cell infiltration
  • Secretion of pro-inflammatory cytokines
  • Activation of NF-κB
  • Tissue lipid peroxidation and protein oxidation

For instance, mice treated with MJ33 before LPS exposure exhibited significantly lower levels of these inflammatory markers compared to controls .

Safety and Toxicity

The safety profile of MJ33 has been evaluated in various studies. It was found that the toxic dose exceeds 25 µmol/kg, while the effective inhibitory dose for PLA2 activity is approximately 0.02 µmol/kg, indicating a high margin of safety . Long-term observations showed no adverse effects on body weight or organ histology in treated animals.

Comparative Analysis with Other Compounds

This compound shares similarities with other phospholipase A2 inhibitors but is distinguished by its selective targeting of aiPLA2 activity. This specificity allows researchers to investigate the role of this enzyme without affecting other phospholipase activities.

Compound NameSelectivityInhibition TypeNotes
This compoundaiPLA2CompetitiveEffective under acidic pH
Other PLA2 InhibitorsNon-selectiveVariousMay affect multiple PLA2 types

Study on Acute Lung Injury

A significant study evaluated the effects of MJ33 on acute lung injury induced by LPS in mice. The results indicated that MJ33 administration led to:

  • Decreased inflammatory cell infiltration
  • Lower levels of pro-inflammatory cytokines
  • Reduced lung permeability

These findings highlight MJ33's potential as a therapeutic agent for preventing lung inflammation and injury .

Interaction with Other Enzymes

Research has also explored MJ33's interaction with NADPH oxidase isoforms. While it inhibited NOX2 activation effectively, it showed no significant inhibitory effects on Nox1 activation in vascular smooth muscle cells, suggesting selective action against specific pathways .

Propriétés

IUPAC Name

lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLMLQJISATCEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43F3LiO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274419
Record name mj33 lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199106-13-3
Record name mj33 lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mj33 lithium salt
Reactant of Route 2
Reactant of Route 2
Mj33 lithium salt
Reactant of Route 3
Reactant of Route 3
Mj33 lithium salt
Reactant of Route 4
Reactant of Route 4
Mj33 lithium salt
Reactant of Route 5
Reactant of Route 5
Mj33 lithium salt
Reactant of Route 6
Reactant of Route 6
Mj33 lithium salt

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.